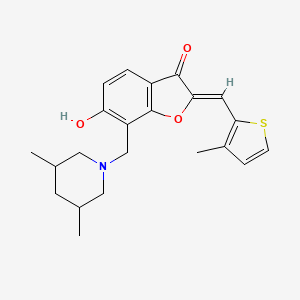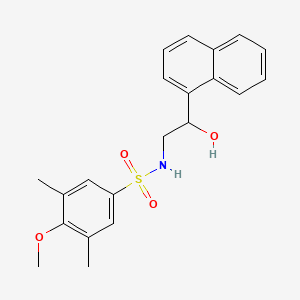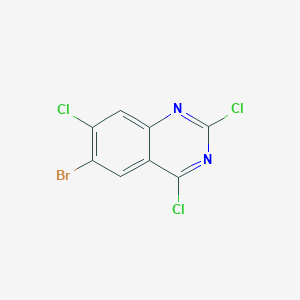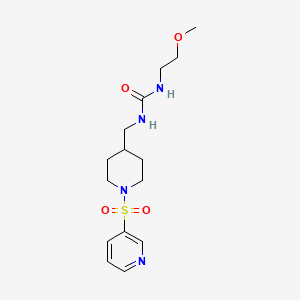![molecular formula C9H8FKN2O3 B2679150 Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate CAS No. 2378502-33-9](/img/structure/B2679150.png)
Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate is a versatile chemical compound used extensively in scientific research. Its unique properties make it suitable for various applications, including drug development, organic synthesis, and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form 2-chloro-N-(4-fluorophenyl)acetamide. This intermediate is then reacted with potassium hydroxide to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction conditions are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems .
化学反应分析
Types of Reactions
Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate
- Potassium;2-[(4-bromophenyl)carbamoylamino]acetate
- Potassium;2-[(4-methylphenyl)carbamoylamino]acetate
Uniqueness
Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate is unique due to the presence of the fluorine atom in its structure. This fluorine atom imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. Compared to its analogs, the fluorinated compound often exhibits enhanced stability and specific binding affinities, making it particularly valuable in research and industrial applications.
属性
IUPAC Name |
potassium;2-[(4-fluorophenyl)carbamoylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3.K/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14;/h1-4H,5H2,(H,13,14)(H2,11,12,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEQXKFASUHYFO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC(=O)[O-])F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FKN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~4~-(2,5-dimethoxyphenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2679067.png)

![3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2679069.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2679076.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2679077.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2679079.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2679080.png)

![[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate](/img/structure/B2679082.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2679083.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2679085.png)
![3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid](/img/structure/B2679087.png)


